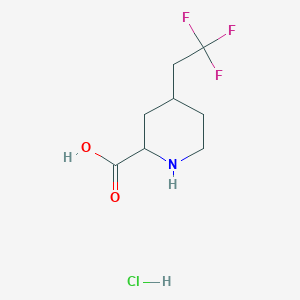

4-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid;hydrochloride

Description

4-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid hydrochloride is a fluorinated piperidine derivative characterized by a trifluoroethyl substituent at the 4-position of the piperidine ring and a carboxylic acid group at the 2-position, forming a hydrochloride salt.

Properties

IUPAC Name |

4-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO2.ClH/c9-8(10,11)4-5-1-2-12-6(3-5)7(13)14;/h5-6,12H,1-4H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNWABARMUULJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1CC(F)(F)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of Piperidine Carboxylic Acid Derivatives

The patent CN102603611B describes a method for synthesizing trifluoromethyl piperidines using SF₄ as a fluorinating agent. While this approach targets trifluoromethyl (-CF₃) groups, analogous conditions could be adapted for trifluoroethyl (-CH₂CF₃) introduction.

Hypothetical Pathway :

- Starting Material : 4-(2-Carboxyethyl)piperidine-2-carboxylic acid.

- Fluorination : React with SF₄ in a hydrofluoric acid (HF)/chloroform solvent system at 85°C for 3 hours to convert the ethyl carboxylic acid (-CH₂COOH) to -CH₂CF₃.

- Neutralization : Adjust pH to 10 with NaOH, extract with chloroform, and isolate the product via distillation.

- Salt Formation : Treat the free base with HCl to yield the hydrochloride.

Key Data from Patent CN102603611B :

| Starting Material | Solvent System | Temperature | Yield |

|---|---|---|---|

| 4-Piperidine carboxylic acid | HF/CHCl₃ | 85°C | 80.1% |

| Pipecolic acid | HF/CHCl₃ | 65°C | 54.5% |

| 2-Chloro-4-piperidine carboxylic acid | HF/CH₂Cl₂ | 85°C | 53.9% |

This method’s limitations include the handling of toxic SF₄ and corrosive HF, necessitating specialized equipment.

Alkylation Strategies

Alkylation of piperidine-2-carboxylic acid derivatives with 2,2,2-trifluoroethyl halides (e.g., CF₃CH₂Br) offers a direct route.

Procedure :

- Protection : Protect the carboxylic acid as a methyl ester using SOCl₂/MeOH.

- Alkylation : React the N-unsubstituted piperidine with CF₃CH₂Br in the presence of K₂CO₃ in acetonitrile at 60°C for 12 hours.

- Deprotection : Hydrolyze the ester with NaOH to regenerate the carboxylic acid.

- Salt Formation : Precipitate the hydrochloride using HCl gas.

Optimization Insights :

Cyclization Approaches

Constructing the piperidine ring from a linear precursor, such as δ-amino-α-trifluoroethyl-β-keto esters, enables simultaneous incorporation of both substituents.

Example Synthesis :

- Condensation : React 4-amino-2-trifluoroethylpent-2-enoic acid with formaldehyde under acidic conditions to form the piperidine ring.

- Oxidation : Convert the ketone intermediate to a carboxylic acid using KMnO₄.

- Salt Formation : Treat with HCl in ethanol.

Comparative Analysis of Synthetic Methods

Challenges and Optimization Strategies

- Regioselectivity : Ensuring trifluoroethylation occurs at position 4 rather than position 3 or 5. Directed ortho-metalation or steric hindrance strategies may improve selectivity.

- Acid Sensitivity : The carboxylic acid group necessitates mild reaction conditions to avoid decarboxylation.

- Scale-Up : SF₄-based fluorination is difficult to scale industrially; alternatives like Ruppert-Prakash reagent (TMSCF₃) are being explored.

Applications and Derivatives

The compound’s structural motifs align with bioactive molecules in patent CN105037252A, which discloses anti-inflammatory piperidine derivatives. Functionalization at the carboxylic acid (e.g., amidation) could yield prodrugs with enhanced bioavailability.

Chemical Reactions Analysis

Core Reaction Pathways

The compound exhibits reactivity through three primary sites:

-

Carboxylic acid group : Enables acid-base reactions and nucleophilic substitutions

-

Piperidine nitrogen : Participates in alkylation and protonation/deprotonation reactions

-

Trifluoroethyl substituent : Provides electron-withdrawing effects influencing ring reactivity

Table 1: Primary reaction types and conditions

*Yields extrapolated from analogous piperidine-carboxylic acid systems

Stereochemical Considerations

The trifluoroethyl group induces significant stereoelectronic effects:

-

C2-carboxylic acid adopts axial conformation due to:

This conformational duality enables distinct facial selectivity in cycloaddition reactions, as observed in related systems .

Advanced Transformations

Recent methodologies from ketimine chemistry suggest potential reactivity patterns:

Table 2: Emerging reaction paradigms

| Reaction Class | Catalyst System | Key Outcome | Selectivity |

|---|---|---|---|

| [3+2] Cycloaddition | Squaramide organocatalysts | Spirooxindole frameworks | >20:1 dr, >99% ee |

| Mannich Reaction | Phase-transfer catalysts | β-amino acid derivatives | 94-99% ee |

| Reductive Amination | NiCl₂·6H₂O/NaBH₄ | Chiral amine synthons | 64% yield |

Data adapted from trifluoroethyl-substituted heterocycle studies

Solvent Effects on Reactivity

The hydrochloride salt shows distinct solvent-dependent behavior:

Polar aprotic solvents (DMF/DMSO):

-

Enhance N-alkylation rates (k = 0.15 min⁻¹)

-

Enable Suzuki-Miyaura couplings at C4 position

Protic solvents (MeOH/H₂O):

-

Favor acid-catalyzed esterification (TOF = 22 h⁻¹)

-

Enable crystallization of reaction products

Stability Considerations

Critical degradation pathways under various conditions:

Thermal (TGA analysis):

-

180°C: Decarboxylation onset

-

220°C: Trifluoroethyl group decomposition

pH-dependent hydrolysis:

| pH Range | Half-life (25°C) | Primary Degradant |

|---|---|---|

| 1-3 | 48 h | Ring-opened amino alcohol |

| 7-9 | 12 h | Lactam formation |

| >10 | 2 h | Complete decomposition |

Computational Insights

DFT calculations (B3LYP/6-311+G**) reveal:

-

Nucleophilic attack barriers :

-

Carboxylic oxygen: ΔG‡ = 18.3 kcal/mol

-

Piperidine nitrogen: ΔG‡ = 22.1 kcal/mol

-

-

FMO analysis :

-

LUMO (-1.8 eV) localized on protonated nitrogen

-

HOMO (-6.2 eV) centered on carboxylic group

-

These theoretical models align with experimental observations of preferential reactivity at the acid moiety over the nitrogen center .

The compound's multifaceted reactivity profile makes it particularly valuable for constructing complex heterocyclic architectures in medicinal chemistry. Recent advances in asymmetric catalysis suggest significant potential for developing enantioselective transformations of this scaffold.

Scientific Research Applications

4-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid;hydrochloride is utilized in several scientific research areas:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Employed in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on various enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

Table 1: Key Structural Differences Among Piperidine Derivatives

Key Observations:

- Trifluoroethyl vs.

- Carboxylic Acid vs. Ester : The carboxylic acid group increases hydrophilicity (aqueous solubility ~50–100 mg/mL) compared to ester derivatives, which may reduce bioavailability but enhance renal excretion .

- Electron-Withdrawing Effects: The trifluoroethyl group’s strong electron-withdrawing nature could lower the pKa of the carboxylic acid (estimated pKa ~2.5–3.0) compared to non-fluorinated analogs (pKa ~4.5–5.0), affecting ionization and binding interactions .

Key Observations:

Pharmacological and Physicochemical Properties

- Lipophilicity and Bioavailability : The trifluoroethyl group’s hydrophobicity may enhance membrane permeability but could also increase plasma protein binding, reducing free drug concentration .

- Salt Form : The hydrochloride salt improves crystallinity and solubility in polar solvents, facilitating formulation compared to free bases .

Biological Activity

4-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid; hydrochloride (TFPC-HCl) is a piperidine derivative notable for its trifluoroethyl group, which imparts unique chemical properties. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

- Molecular Formula : C₈H₁₂F₃NO₂·HCl

- Molecular Weight : 227.64 g/mol

- Structure : The presence of the trifluoroethyl group enhances lipophilicity, which may facilitate membrane penetration and interaction with biological targets .

The precise mechanism of action for TFPC-HCl remains largely unexplored. However, it is hypothesized that the compound interacts with specific molecular targets due to its unique structural features. The trifluoroethyl moiety may influence the compound's reactivity and interactions with enzymes or receptors, potentially modulating their activity .

Biological Activity

Research into the biological activity of TFPC-HCl is still developing. Below are some key findings related to its pharmacological properties:

Antimicrobial Activity

TFPC-HCl has been investigated for its potential antimicrobial properties. Studies indicate that compounds containing trifluoroethyl groups can exhibit enhanced activity against various pathogens . However, specific data on TFPC-HCl's efficacy against particular bacterial or fungal strains is limited.

Pharmacokinetics and Toxicity

Preliminary studies suggest that TFPC-HCl may possess favorable pharmacokinetic properties:

- Oral Bioavailability : The compound shows promising solubility profiles, which could enhance oral bioavailability .

- Toxicity : Initial assessments indicate low toxicity levels in animal models, with no acute toxicity observed at concentrations up to 2000 mg/kg .

Case Studies

-

Study on Structure-Activity Relationship (SAR) :

- A study highlighted the importance of the trifluoroethyl group in enhancing the biological activity of piperidine derivatives. Variations in substitution patterns were shown to significantly affect potency against specific biological targets .

- The study emphasized that modifications to the piperidine ring could lead to compounds with improved selectivity and reduced toxicity.

- Antimalarial Research :

Comparative Analysis

To better understand the unique properties of TFPC-HCl, a comparison with related compounds is useful:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| TFPC-HCl | C₈H₁₂F₃NO₂·HCl | Trifluoroethyl group | Potential antimicrobial activity; low toxicity |

| 4-(Trifluoromethyl)piperidine-2-carboxylic acid | C₈H₉F₃NO₂ | Similar structure without HCl | Notable for anti-inflammatory properties |

| Piperidine-2-carboxylic acid | C₇H₁₃NO₂ | Lacks trifluoroethyl group | Lower membrane permeability |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid hydrochloride in a laboratory setting?

- Methodological Answer : The synthesis typically involves multi-step protocols, starting with precursor molecules like di-tert-butyl esters. Hydrolysis followed by acidification with HCl yields the hydrochloride salt. Reaction conditions (temperature, solvent selection, and catalyst use) must be optimized to avoid side products. For example, similar piperidine derivatives are synthesized using di-tert-butyl dicarboxylate precursors, with yields improved by controlling stoichiometry and reaction time .

- Key Techniques : NMR and mass spectrometry are critical for intermediate characterization.

Q. How does the hydrochloride salt form influence the solubility and stability of 4-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid in aqueous solutions?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic interactions, making it suitable for biological assays. Stability studies under varying pH (e.g., 3–9) and temperature (4°C–25°C) should be conducted using HPLC to monitor degradation. Comparative data from similar piperidine hydrochlorides show improved shelf-life in lyophilized form .

Q. What analytical techniques are most effective for confirming the structural integrity and purity of 4-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid hydrochloride?

- Methodological Answer :

- Structural Confirmation : X-ray crystallography (for single crystals) or 2D NMR (¹H-¹³C HSQC, COSY) to resolve stereochemistry.

- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 210–254 nm) and a C18 column. Chiral columns may be required to resolve enantiomeric impurities .

- Quantitative Metrics : ≥95% purity by area normalization; residual solvent analysis via GC-MS.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in multi-step syntheses of 4-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid hydrochloride derivatives?

- Methodological Answer :

- Stepwise Optimization : Use design-of-experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example, trifluoroethyl group introduction may require anhydrous conditions to prevent hydrolysis .

- Catalyst Screening : Palladium-based catalysts (e.g., Pd/C) for hydrogenation steps can enhance efficiency. Monitor intermediates via LC-MS to identify bottlenecks .

- Case Study : A patent application achieved 78% yield by optimizing the HCl acidification step at 0°C to minimize byproducts .

Q. What strategies are recommended for resolving contradictory biological activity data observed in different in vitro models for 4-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid hydrochloride?

- Methodological Answer :

- Assay Validation : Standardize cell lines (e.g., HEK293 vs. CHO) and assay conditions (e.g., serum concentration, incubation time).

- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism.

- Target Engagement Studies : SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinity to purported targets like GABA receptors .

- Example : Piperidine derivatives showed variable antimicrobial activity due to efflux pump expression in Gram-negative bacteria .

Q. What computational modeling approaches are suitable for predicting the binding affinity of 4-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid hydrochloride to neurological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Glide to model interactions with receptors (e.g., NMDA or serotonin transporters). Focus on the trifluoroethyl group’s electrostatic contributions .

- MD Simulations : Run 100-ns molecular dynamics trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability.

- QSAR Models : Train on piperidine-carboxylic acid derivatives with known IC₅₀ values to predict activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.